molecular formula C21H27NO2 B5630160 N-(tert-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

N-(tert-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

Cat. No. B5630160
M. Wt: 325.4 g/mol
InChI Key: SWVWDDVABGJABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(tert-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide involves multi-step chemical reactions, starting with basic building blocks and employing conditions that favor the formation of the desired acetamide structure. For example, the synthesis of related acetamide derivatives has been achieved through reactions such as the Leuckart reaction, which is a method for preparing amides from amines and aldehydes or ketones in the presence of formic acid or its salts (Rani et al., 2016). Other synthetic approaches involve the reaction of chloroacetamide with phenols using catalysts and specific solvents to achieve high yields of the desired products (He Xiang-qi, 2007).

properties

IUPAC Name

N-tert-butyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-20(2,3)22-19(23)15-24-18-13-11-17(12-14-18)21(4,5)16-9-7-6-8-10-16/h6-14H,15H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVWDDVABGJABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

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